3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide
CAS No.: 1251595-56-8
Cat. No.: VC4295307
Molecular Formula: C22H24N2O5S2
Molecular Weight: 460.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251595-56-8 |
|---|---|
| Molecular Formula | C22H24N2O5S2 |
| Molecular Weight | 460.56 |
| IUPAC Name | 3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O5S2/c1-4-29-18-11-9-17(10-12-18)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-7-5-6-8-19(16)28-3/h5-14H,4,15H2,1-3H3,(H,23,25) |
| Standard InChI Key | DWUSIBZBNYUTNR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3OC |
Introduction
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C22H24N2O5S2 and a molecular weight of 460.6 g/mol . This compound belongs to the class of sulfamoyl derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the thiophene ring, introduction of the sulfamoyl group, and attachment of the benzyl moiety. Characterization techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Potential Biological Activities
Sulfamoyl derivatives have been explored for various biological activities. While specific data on 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide is limited, related compounds have shown promise in areas such as:
-
Antimicrobial Activity: Sulfamoyl compounds can inhibit bacterial growth by interfering with essential enzymes.
-
Anticancer Activity: Some sulfamoyl derivatives have been studied for their ability to inhibit cancer cell proliferation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume